molecular formula C6H4ClNS B8651084 2-(2-Chlorothiophen-3-yl)acetonitrile

2-(2-Chlorothiophen-3-yl)acetonitrile

Cat. No.: B8651084
M. Wt: 157.62 g/mol
InChI Key: XHZAVOQCIGAWGL-UHFFFAOYSA-N
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Description

2-(2-Chlorothiophen-3-yl)acetonitrile is a nitrile-substituted heterocyclic compound featuring a chlorinated thiophene backbone. The compound is likely a liquid at room temperature, with a density comparable to related nitriles (e.g., ~1.047 g/cm³ for 2-(thiophen-3-yl)acetonitrile) . Its synthesis likely involves alkylation or nucleophilic substitution reactions, similar to methods described for structurally related compounds .

Properties

Molecular Formula

C6H4ClNS

Molecular Weight

157.62 g/mol

IUPAC Name

2-(2-chlorothiophen-3-yl)acetonitrile

InChI

InChI=1S/C6H4ClNS/c7-6-5(1-3-8)2-4-9-6/h2,4H,1H2

InChI Key

XHZAVOQCIGAWGL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CC#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing effects: The chloro group in this compound increases electrophilicity compared to non-chlorinated analogs like 2-(thiophen-3-yl)acetonitrile .
  • Aromatic system diversity : Pyridine and triazole-based derivatives exhibit distinct electronic environments due to nitrogen atoms in the ring, influencing reactivity and solubility .

Yield and Purity:

Compound Type Optimal Solvent Temperature Range Yield (%) Purity Verification Method Reference
Triazole-thioacetonitriles Aprotic (e.g., DMF) 60–65°C 80–90 HPLC/DAD-MS, NMR
Methoxy-chlorobenzene derivatives Alcohol/chloroform -5°C 70–75 TLC, IR
Pyridine-based nitriles Not specified Room temperature >90 Elemental analysis

Key Observations :

  • Aprotic solvents improve yields for triazole derivatives by reducing alkaline hydrolysis .
  • Low-temperature synthesis (-5°C) is critical for methoxy-chlorobenzene derivatives to suppress unreacted starting material .

Reactivity and Pharmacological Potential

  • Electronic Properties: Chloro and cyano groups lower HOMO-LUMO gaps in aromatic nitriles, enhancing reactivity in cross-coupling reactions . For example, HOMO densities in chloro-thiophene derivatives are localized on the aromatic ring, facilitating electrophilic substitutions .
  • Chloro-substituted analogs may show enhanced bioactivity due to increased lipophilicity .

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